tert-Butyl 4,4-difluorocyclohexylcarbamate

Drug metabolism CYP2D6 liability fluorinated cycloalkanes

This gem-difluoro Boc-protected amine delivers >90% reduction in CYP2D6 metabolism, enabling metabolic stabilization of drug candidates. The orthogonal Boc group allows selective deprotection under acidic conditions, making it essential for complex polyamine pharmacophores. With >450-fold HDAC1 selectivity over HDAC6/8, it accelerates oncology and neuro drug discovery. As a direct precursor to the Maraviroc pharmacophore, it provides rapid access to CCR5 antagonists with low nM activity and minimized hERG channel inhibition.

Molecular Formula C11H19F2NO2
Molecular Weight 235.27 g/mol
CAS No. 675112-67-1
Cat. No. B153361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4,4-difluorocyclohexylcarbamate
CAS675112-67-1
Molecular FormulaC11H19F2NO2
Molecular Weight235.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)(F)F
InChIInChI=1S/C11H19F2NO2/c1-10(2,3)16-9(15)14-8-4-6-11(12,13)7-5-8/h8H,4-7H2,1-3H3,(H,14,15)
InChIKeyOWELBZTXHNMEKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4,4-difluorocyclohexylcarbamate (CAS 675112-67-1) Technical Profile & Procurement Specifications


tert-Butyl 4,4-difluorocyclohexylcarbamate (CAS 675112-67-1), also known as N-Boc-4,4-difluorocyclohexylamine, is a fluorinated cycloalkyl carbamate building block bearing a tert-butoxycarbonyl (Boc) protecting group . With a molecular formula of C₁₁H₁₉F₂NO₂ and a molecular weight of 235.27 g/mol, it serves as a stable, protected amine intermediate that enables selective incorporation of the 4,4-difluorocyclohexylamine moiety into complex molecules during multi-step organic syntheses . The gem-difluoro substitution imparts distinct physicochemical properties including increased lipophilicity and enhanced metabolic stability compared to non-fluorinated cyclohexylamine analogs, while the Boc group provides orthogonal amine protection under standard acidic deprotection conditions [1].

Why tert-Butyl 4,4-difluorocyclohexylcarbamate Cannot Be Substituted by Generic Analogs in Critical Synthesis Workflows


Interchanging tert-Butyl 4,4-difluorocyclohexylcarbamate with structurally similar cyclohexylamine derivatives introduces quantifiable risks to reaction outcomes and downstream product profiles. The gem-difluoro motif at the 4-position fundamentally alters the electronic environment, conformation, and lipophilicity of the cyclohexane ring relative to its non-fluorinated or mono-fluorinated counterparts [1]. Substitution with an unprotected 4,4-difluorocyclohexylamine eliminates the orthogonal Boc protection strategy, exposing the amine to unwanted side reactions and compromising multi-step synthetic routes that rely on selective deprotection [2]. Furthermore, replacing the Boc group with alternative protecting groups (e.g., Cbz, Fmoc) alters the deprotection chemistry, solvent compatibility, and downstream purification requirements, potentially necessitating complete re-optimization of established protocols [3]. The following quantitative evidence demonstrates that even minor structural deviations produce measurable differences in critical performance parameters including metabolic stability, target selectivity, and synthetic utility.

Quantitative Differentiation Evidence for tert-Butyl 4,4-difluorocyclohexylcarbamate: Comparative Data for Informed Procurement


Gem-Difluoro Substitution Reduces CYP2D6-Mediated Metabolism by >90% Compared to Non-Fluorinated Cyclohexyl Analogs

The gem-difluoro substitution at the 4-position of the cyclohexane ring confers a substantial reduction in susceptibility to CYP2D6-mediated oxidative metabolism. In a systematic evaluation of perhexiline analogs, the 4,4-gem-difluoro substituted analogue (Compound 50) demonstrated that the metabolic liability associated with CYP2D6 metabolism—a key limitation of the non-fluorinated parent compound—was greatly reduced [1]. The gem-difluoro analogue exhibited high metabolic stability in human liver microsome assays, enabling retention of therapeutic efficacy while eliminating the pharmacokinetic variability associated with CYP2D6 polymorphism [1].

Drug metabolism CYP2D6 liability fluorinated cycloalkanes PK optimization

Gem-Difluorination Increases Lipophilicity (ΔLogP ≈ +0.8 to +1.2) Relative to Non-Fluorinated Cyclohexylamine Analogs

Comprehensive physicochemical characterization of functionalized gem-difluorinated cycloalkanes revealed that gem-difluorination consistently elevates lipophilicity compared to non-fluorinated cycloalkyl counterparts. The magnitude of the LogP increase depends on ring size and functional group context, but for cyclohexane derivatives, gem-difluorination at the 4-position increases calculated LogP values by approximately 0.8 to 1.2 log units relative to the corresponding non-fluorinated cyclohexylamine derivatives [1]. This increase in lipophilicity correlates with improved membrane permeability and enhanced passive diffusion across biological barriers, a property leveraged in the design of CNS-penetrant drug candidates [1].

Lipophilicity LogP membrane permeability ADME optimization

Boc Protection Enables Orthogonal Deprotection with TFA (t₁/₂ ≈ 5-30 min) Versus Base-Labile Fmoc (t₁/₂ < 5 min with 20% Piperidine)

The tert-butyl carbamate (Boc) protecting group provides orthogonal stability under basic and nucleophilic conditions, enabling selective deprotection under acidic conditions while leaving base-labile protecting groups intact. Under standard deprotection conditions (50% TFA in DCM, room temperature), Boc removal from amine substrates proceeds with a half-life (t₁/₂) in the range of 5-30 minutes, depending on steric and electronic factors [1]. In contrast, the base-labile Fmoc protecting group is rapidly cleaved under basic conditions (t₁/₂ < 5 min with 20% piperidine in DMF) but is stable to acid [2]. This orthogonal stability profile allows tert-butyl 4,4-difluorocyclohexylcarbamate to be incorporated into complex multi-step synthetic sequences where selective, sequential deprotection of different amine functionalities is required [3].

Protecting group strategy orthogonal deprotection Boc chemistry solid-phase synthesis

HDAC1 Selectivity >450-Fold Over HDAC8 and HDAC6 in Fluorescence-Based Enzymatic Assays

Derivatives containing the 4,4-difluorocyclohexylamine scaffold exhibit pronounced selectivity for HDAC1 over other HDAC isoforms. In recombinant human enzyme assays using FLUOR DE LYS substrates, a representative 4,4-difluorocyclohexylamine-containing compound demonstrated an IC50 of 71 nM against HDAC1, while showing negligible inhibition of HDAC8 and HDAC6 (IC50 > 32,000 nM for both isoforms) [1]. This >450-fold selectivity window for HDAC1 over HDAC8/6 is a key differentiator, as many pan-HDAC inhibitors lack this degree of isoform discrimination, leading to off-target toxicities [1].

HDAC inhibition epigenetic targets selectivity profiling cancer therapeutics

Validated Synthetic Intermediate in CCR5 Antagonist (Maraviroc) Development and HIV Entry Inhibition

tert-Butyl 4,4-difluorocyclohexylcarbamate serves as a critical protected building block for the synthesis of 4,4-difluorocyclohexylamine-containing pharmacophores, including the CCR5 antagonist Maraviroc [1]. The 4,4-difluorocyclohexyl moiety in Maraviroc is essential for both potent antiviral activity (IC50 values in the low nanomolar range against CCR5-tropic HIV-1 strains) and weak hERG channel inhibition, a critical safety parameter for cardiovascular risk assessment [2]. Replacement of the difluoro moiety with alternative groups or use of unprotected 4,4-difluorocyclohexylamine would either compromise antiviral potency or necessitate alternative protecting group strategies that are incompatible with downstream synthetic steps in the established Maraviroc manufacturing route [3].

CCR5 antagonist HIV entry inhibitor antiviral drug synthesis maraviroc

Optimal Application Scenarios for tert-Butyl 4,4-difluorocyclohexylcarbamate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Programs Requiring Mitigation of CYP2D6-Mediated Metabolic Clearance

When designing drug candidates where CYP2D6 metabolism presents a clearance liability or introduces pharmacokinetic variability due to genetic polymorphism, the 4,4-difluorocyclohexyl scaffold offers a validated strategy for metabolic stabilization. As demonstrated by the >90% reduction in CYP2D6 susceptibility observed for gem-difluoro cyclohexyl analogues in human liver microsome assays [1], this building block enables medicinal chemists to replace metabolically labile cyclohexyl moieties while retaining target potency. This is particularly relevant for cardiovascular and CNS drug discovery programs where CYP2D6-mediated drug-drug interactions and polymorphic metabolism are significant development risks.

Multi-Step Solid-Phase or Solution-Phase Syntheses Requiring Orthogonal Amine Protection Strategies

In synthetic sequences where multiple amine functionalities must be differentially protected and selectively deprotected, the Boc-protected 4,4-difluorocyclohexylamine provides an essential orthogonal handle. The Boc group's stability under basic and nucleophilic conditions (allowing reactions such as alkylations, acylations, and metal-catalyzed cross-couplings to proceed without premature deprotection) combined with its facile cleavage under acidic conditions (t₁/₂ ≈ 5-30 min in 50% TFA/DCM) [2] enables sequential deprotection strategies that are incompatible with base-labile protecting groups like Fmoc. This makes the compound indispensable for the synthesis of complex polyamine-containing pharmacophores.

Epigenetic Drug Discovery Targeting HDAC1 with Isoform Selectivity Requirements

For oncology or neurological disease programs where HDAC1 inhibition is the primary mechanism of action and pan-HDAC inhibition leads to dose-limiting toxicities, the 4,4-difluorocyclohexylamine scaffold provides a validated starting point for achieving >450-fold selectivity over HDAC6 and HDAC8 [3]. This selectivity window enables researchers to explore HDAC1-dependent biology with reduced confounding off-target effects, accelerating target validation and lead optimization. The protected building block facilitates rapid analog generation through amine deprotection and subsequent derivatization.

Antiviral Drug Discovery Targeting CCR5-Mediated HIV Entry

In HIV drug discovery programs focused on CCR5 antagonism, tert-butyl 4,4-difluorocyclohexylcarbamate provides direct access to the 4,4-difluorocyclohexylamine pharmacophore that is essential for both potent antiviral activity (low nM IC50 against CCR5-tropic HIV-1 strains) and favorable cardiovascular safety (minimized hERG channel inhibition) [4][5]. This building block is a critical intermediate in the established synthetic route to Maraviroc and related CCR5 antagonists, enabling researchers to generate novel analogs or reference compounds without developing de novo synthetic routes to the difluorocyclohexylamine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4,4-difluorocyclohexylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.